molecular formula C5H9N3OS B587619 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione CAS No. 149762-19-6

3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione

Cat. No. B587619
CAS RN: 149762-19-6
M. Wt: 159.207
InChI Key: OZZWFMNKVYGCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is not fully understood. However, it is believed to exert its biological activities by interacting with various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione are diverse and depend on the specific biological activity being studied. For example, its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes. Its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various disease models and potential drug targets. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione. One area of interest is its potential as a chelating agent for heavy metal ions. This could have applications in environmental remediation and the treatment of heavy metal poisoning. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Finally, further research could be conducted to better understand the compound's mechanism of action and its potential for treating other diseases and conditions.
In conclusion, 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a compound with diverse biological activities and potential applications in various areas of research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its various applications.

Synthesis Methods

The synthesis of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione can be achieved through various methods. One of the common methods is the reaction of 4-methyl-1H-1,2,4-triazole-3-thiol with ethylene oxide in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70-80%.

Scientific Research Applications

3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione has been extensively studied for its biological activities. It has been found to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities. This compound has also been shown to have potential as a chelating agent for heavy metal ions.

properties

IUPAC Name

3-(1-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-3(9)4-6-7-5(10)8(4)2/h3,9H,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZWFMNKVYGCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione

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